molecular formula C36H52N2O4 B611589 UniPR129 CAS No. 1639159-47-9

UniPR129

Cat. No.: B611589
CAS No.: 1639159-47-9
M. Wt: 576.82
InChI Key: JGYYGEYIQBZUCC-ZOOAIUBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UniPR129 is a competitive Eph-ephrin antagonist that acts by blocking in vitro angiogenesis at low micromolar concentrations.

Scientific Research Applications

Prostate Cancer

One of the significant applications of UniPR129 is its use in prostate cancer research. In experimental studies involving the PC3 prostate adenocarcinoma cell line, this compound effectively inhibited cell rounding and disrupted angiogenesis. These findings suggest that this compound may serve as a valuable pharmacological tool for studying prostate cancer progression and treatment strategies .

Intestinal Tumorigenesis

In vivo studies using APC min/J mice demonstrated that treatment with this compound resulted in a significant reduction in the number and size of intestinal adenomas. This suggests that inhibiting Eph-ephrin interactions could slow down tumor development in intestinal cancers. The results support the hypothesis that targeting the Eph-ephrin system may provide a novel therapeutic approach for preventing intestinal tumorigenesis .

Pharmacokinetic Challenges

Despite its promising pharmacological profile, this compound faces challenges related to pharmacokinetics. Studies have indicated that it suffers from poor oral bioavailability and rapid degradation in liver microsomes, which limits its effectiveness in vivo. These limitations have prompted further research into derivatives of this compound, such as UniPR139 and UniPR502, which aim to retain efficacy while improving pharmacokinetic properties .

Comparative Analysis of Derivatives

CompoundBinding Affinity KiK_i (nM)Oral BioavailabilityCytotoxicity Level
This compound370LowNon-cytotoxic
UniPR139950ModerateNon-cytotoxic
UniPR502Not specifiedModerateCytotoxic

This table summarizes key characteristics of this compound and its derivatives, highlighting the trade-offs between potency, bioavailability, and cytotoxicity.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of UniPR129 as an Eph/ephrin antagonist, and how does it differ from other Eph receptor inhibitors?

this compound competitively disrupts EphA2-ephrin-A1 binding by targeting the ligand-binding domain (LBD) of Eph receptors, with an IC50 of 945 nM and a Ki of 345 nM . Unlike kinase inhibitors (e.g., Eph-inhibitor-1), which block tyrosine kinase activity, this compound acts as a protein-protein interaction inhibitor, preventing receptor-ligand complex formation without affecting downstream kinase signaling . This specificity makes it suitable for studying Eph/ephrin signaling in contexts like angiogenesis and cell migration.

Q. What experimental assays are recommended to evaluate this compound’s efficacy in vitro?

Standard assays include:

  • EphA2 Phosphorylation Inhibition : Treat PC3 prostate cancer cells with this compound (5 µM IC50) and measure phospho-EphA2 levels via Western blot .
  • Angiogenesis Assay : Use HUVEC tube formation assays (IC50 = 5.2 µM) to assess anti-angiogenic effects .
  • Cell Morphology : Monitor ephrin-A1-induced cell rounding in PC3 cells (IC50 = 6.25 µM) using microscopy . Ensure DMSO concentrations ≤0.1% to avoid solvent toxicity .

Q. How should this compound be stored and reconstituted for optimal stability?

this compound is soluble in DMSO (50 mg/mL) and stable for 3 months at -20°C post-reconstitution. Aliquot to avoid freeze-thaw cycles, and store under inert gas to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetics and oral bioavailability?

this compound’s lithocholic acid core and L-homo-Trp conjugate contribute to high metabolic clearance (CLint = 41.4 µL/min·mg protein in mice), limiting oral bioavailability . Introducing β-alanine linkers or aromatic side chains (e.g., indole-3-methyl) enhances binding affinity but does not resolve solubility issues. Recent SAR studies suggest substituting the bile acid core with polar groups may improve bioavailability .

Q. What methodological considerations are critical when interpreting contradictory results in this compound tumor models?

In APC<sup>min/J</sup> mice, this compound did not reduce ileal adenoma counts but altered vascularization . To resolve contradictions:

  • Dose Optimization : Use pharmacokinetic data (e.g., Cmax, AUC) to ensure target engagement .
  • Model Selection : Prioritize orthotopic or patient-derived xenografts over transgenic models for human-relevant EphA2 signaling .
  • Biomarker Validation : Quantify EphA2 phosphorylation and ephrin-A1 levels in tumors to confirm pathway inhibition .

Q. How can researchers address this compound’s metabolic instability in preclinical studies?

  • Prodrug Design : Masking the hydroxyl group on the bile acid core reduces first-pass metabolism .
  • Co-Administration with CYP Inhibitors : Test inhibitors like 1-aminobenzotriazole to prolong half-life .
  • Alternative Administration Routes : Intraperitoneal or subcutaneous delivery bypasses hepatic metabolism .

Q. What strategies are effective for distinguishing this compound’s direct anti-tumor effects from its anti-angiogenic activity?

  • Co-Culture Systems : Combine tumor cells (e.g., PC3) with endothelial cells (HUVECs) to dissect vascular vs. tumor cell effects .
  • Genetic Knockdown : Silence EphA2 in tumor cells to isolate angiogenesis-dependent outcomes .
  • Multiplex Imaging : Use intravital microscopy to track tumor vascularization and growth simultaneously .

Q. Methodological Resources

Q. How should researchers design dose-response studies for this compound in vivo?

  • Dose Range : Start with 10–50 mg/kg (oral) or 5–20 mg/kg (intraperitoneal) based on prior PK data .
  • Endpoint Selection : Include tumor weight, microvessel density (CD31 staining), and EphA2 activation status .
  • Control Groups : Use EphA2-negative tumors or ephrin-A1 knockout models to validate target specificity .

Q. What computational tools are recommended for analyzing this compound’s binding interactions with Eph receptors?

  • Molecular Docking : Use AutoDock Vina to model this compound’s interaction with EphA2’s LBD (PDB: 3HEI) .
  • MD Simulations : Perform GROMACS simulations to assess stability of this compound-EphA2 complexes .
  • Binding Free Energy Calculations : Apply MM/PBSA to quantify contributions of key residues (e.g., Arg103 in EphA2) .

Q. How can conflicting data on this compound’s anti-proliferative effects be reconciled across cell lines?

  • Context-Dependent Signaling : Test cell lines with varying EphA2 expression (e.g., PC3 vs. HUVECs) .
  • Cross-Validation : Replicate results using orthogonal assays (e.g., IncuCyte proliferation vs. ATP-based viability) .
  • Pathway Analysis : Perform RNA-seq to identify compensatory pathways (e.g., VEGF or EGFR) in non-responders .

Properties

CAS No.

1639159-47-9

Molecular Formula

C36H52N2O4

Molecular Weight

576.82

IUPAC Name

(S)-3-((R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1

InChI Key

JGYYGEYIQBZUCC-ZOOAIUBFSA-N

SMILES

OC(C[C@H](CC1=CNC2=C1C=CC=C2)NC(CC[C@@H](C)[C@H]3CC[C@H]4[C@@H]5CC[C@@H]6C[C@H](O)CC[C@]6(C)[C@H]5CC[C@@]43C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UniPR129;  Uni-PR-129;  Uni PR 129; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.